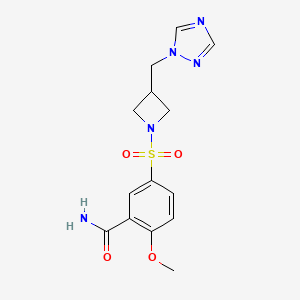
5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, a sulfonyl group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the combination of these functional groups through various organic chemistry reactions. The 1,2,4-triazole ring, for example, can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine and a nitrogen source .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, while the azetidine ring is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the 1,2,4-triazole ring might participate in nucleophilic substitution reactions, while the benzamide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Sulfonamides and their derivatives, such as those containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, have been studied for their in vitro activity against a range of microbial pathogens. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin, as well as against certain Mycobacterium species. Their antifungal potency, however, was found to be almost non-existent in the studied derivatives (Krátký et al., 2012). Additionally, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing some compounds with good or moderate activities against test microorganisms, including bacteria and fungi (Bektaş et al., 2007).
Chemical Synthesis and Modification
The chemical modification and synthesis processes of related sulfonamide compounds involve various strategies to enhance their biological activity. For instance, the synthesis of N-sulfonyl-1,2,3-triazoles and their reaction with water in the presence of a rhodium catalyst produces α-amino ketones, showcasing a method to achieve regioselective 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012). Another study reports on the chemical modification of sulfazecin, leading to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives with potent antimicrobial activities against gram-negative bacteria (Kishimoto et al., 1984).
Potential Applications in Drug Discovery
The synthesis and characterization of compounds with specific chemical groups, such as the triazole ring, indicate their potential as novel antibacterial agents. These studies highlight the versatility of triazole-containing compounds in mimicking amide functionalities and modulating biological activities, thus offering new avenues for drug development (Bi et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-5-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(4-12(13)14(15)20)24(21,22)19-6-10(7-19)5-18-9-16-8-17-18/h2-4,8-10H,5-7H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBMBHQQFLSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)
![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
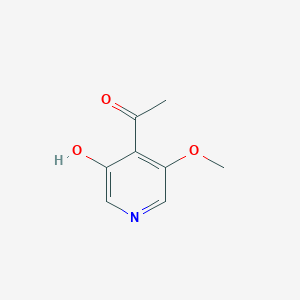
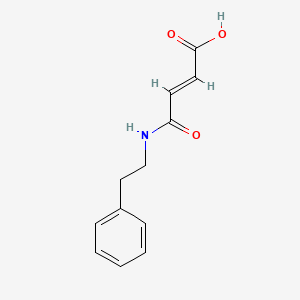
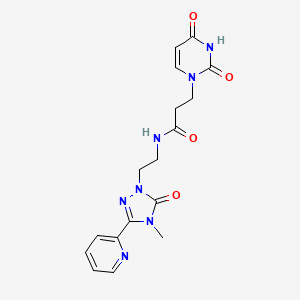
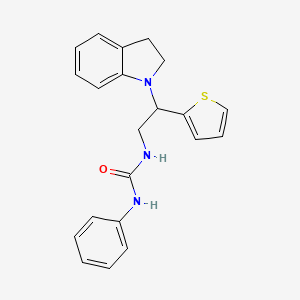
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
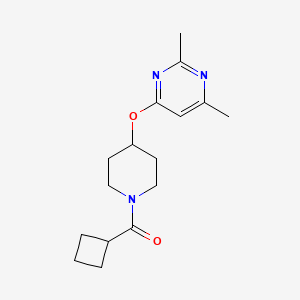

![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)
![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)